molecular formula C23H21N3O B5075451 7-[(4-METHYLPHENYL)[(6-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL

7-[(4-METHYLPHENYL)[(6-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL

Cat. No.: B5075451
M. Wt: 355.4 g/mol
InChI Key: KSUCEXYJUGNPFV-UHFFFAOYSA-N
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Description

7-[(4-METHYLPHENYL)[(6-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a methylphenyl group, and a methoxypyridinyl group

Properties

IUPAC Name

7-[(4-methylphenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-15-8-10-18(11-9-15)21(26-20-7-3-5-16(2)25-20)19-13-12-17-6-4-14-24-22(17)23(19)27/h3-14,21,27H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUCEXYJUGNPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-METHYLPHENYL)[(6-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the condensation of aniline derivatives with aldehydes, followed by cyclization to form the quinoline ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

7-[(4-METHYLPHENYL)[(6-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-[(4-METHYLPHENYL)[(6-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-[(4-METHYLPHENYL)[(6-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single nitrogen atom in the ring.

    8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position of the quinoline ring.

    4-Methylquinoline: Features a methyl group at the 4-position of the quinoline ring.

Uniqueness

7-[(4-METHYLPHENYL)[(6-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL is unique due to its combination of functional groups, which confer distinct chemical and biological properties

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